Cas no 2172489-56-2 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid)

4-{2-[1-({(9H-Fluoren-9-yl)methoxy}carbonyl)amino]cyclopropylacetamido}-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclopropane ring adjacent to the amide bond, which enhances conformational rigidity and can influence peptide secondary structure. The 3,3-dimethylbutanoic acid moiety provides steric bulk, potentially improving proteolytic stability in derived peptides. The Fmoc protecting group enables selective deprotection under mild basic conditions, making it compatible with standard solid-phase peptide synthesis protocols. This compound is particularly useful for introducing constrained cyclopropyl motifs into peptide backbones, which can be leveraged to modulate biological activity, improve metabolic stability, or study structure-activity relationships in medicinal chemistry research.
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid structure
2172489-56-2 structure
Product Name:4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid
CAS No:2172489-56-2
MF:C26H30N2O5
MW:450.526807308197
CID:6079345
PubChem ID:165579935
Update Time:2025-07-02

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid
    • 2172489-56-2
    • EN300-1560929
    • 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
    • Inchi: 1S/C26H30N2O5/c1-25(2,14-23(30)31)16-27-22(29)13-26(11-12-26)28-24(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: KBONXVYWIGDWNN-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCC(C)(C)CC(=O)O)=O)CC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1560929-50mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1560929-100mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1560929-250mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1560929-500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1560929-1000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
1000mg
$3368.0 2023-09-25
Enamine
EN300-1560929-2500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1560929-5000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1560929-10000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1560929-0.05g
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1560929-0.1g
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3,3-dimethylbutanoic acid
2172489-56-2
0.1g
$2963.0 2023-06-05

Additional information on 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid

Research Briefing on 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid (CAS: 2172489-56-2)

In recent years, the compound 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid (CAS: 2172489-56-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly in the development of novel peptide-based therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopropyl moiety suggests its utility in solid-phase peptide synthesis (SPPS) and as a building block for constrained peptides.

Recent studies have focused on the synthesis and characterization of this compound, aiming to optimize its yield and purity for pharmaceutical applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid can serve as a key intermediate in the synthesis of peptidomimetics with enhanced metabolic stability and bioavailability. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity.

Another notable study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating protein-protein interactions (PPIs). The researchers designed a series of peptide analogs incorporating 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid and evaluated their binding affinity to target proteins. The results indicated that the cyclopropyl group conferred conformational rigidity, which improved the peptides' binding specificity and potency. This finding underscores the compound's potential in designing next-generation PPI inhibitors.

In addition to its applications in peptide synthesis, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid has been investigated for its pharmacokinetic properties. A 2024 preclinical study reported in the European Journal of Pharmaceutical Sciences evaluated the compound's stability in various biological matrices. The study revealed that the Fmoc group enhanced the compound's resistance to enzymatic degradation, making it a promising candidate for oral delivery formulations. However, further optimization is required to address its limited solubility in aqueous media.

Looking ahead, researchers are exploring the potential of 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid in targeted drug delivery systems. Preliminary data from a recent conference presentation suggested that the compound could be conjugated to nanoparticles for site-specific drug release. This approach leverages the Fmoc group's ability to facilitate self-assembly, enabling the formation of stable nanocarriers. Such innovations could pave the way for more efficient and less toxic therapeutic options.

In conclusion, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3,3-dimethylbutanoic acid (CAS: 2172489-56-2) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span peptide synthesis, PPI modulation, and drug delivery, with ongoing studies aimed at overcoming current limitations. As research progresses, this compound is poised to play a pivotal role in the development of innovative therapeutics.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.